N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide
Description
N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide is a synthetic organic compound characterized by a biphenyl backbone substituted with a carboxamide group at the 4-position and an acetylamino group on the adjacent phenyl ring (4-acetylamino substitution). Its molecular formula is C₂₁H₁₇NO₂, with an average molecular weight of 315.37 g/mol and a monoisotopic mass of 315.125929 Da . Key identifiers include:
- CAS Registry Number: 348601-63-8
- ChemSpider ID: 689839
- Synonyms: N-(4-Acetylphenyl)-4-phenylbenzamide, Biphenyl-4-carboxylic acid (4-acetylphenyl)amide .
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(24)22-19-11-13-20(14-12-19)23-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,25) |
InChI Key |
IXUXKGLITJWUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide typically involves the reaction of 4-aminobiphenyl with acetic anhydride to form N-acetyl-4-aminobiphenyl, which is then reacted with 4-bromobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the acetylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs such as biphenylcarboxamide, acetylamino phenyl groups, or sulfonamide derivatives.
Structural Isomers and Positional Analogs
Key Findings :
- The 3-acetylphenyl isomer () shares the same molecular formula but differs in substitution position, which can significantly alter physicochemical properties (e.g., solubility, dipole moment) and biological interactions.
- CI-994 () demonstrates that the acetylamino phenyl group is critical for histone deacetylase (HDAC) inhibition, but the absence of a biphenyl system in CI-994 suggests divergent pharmacological targets compared to the main compound.
Sulfonamide Derivatives with Acetylamino Phenyl Groups
Several sulfonamide-based analogs exhibit antitubercular or antibacterial activity, contrasting with the biphenylcarboxamide scaffold:
Key Findings :
Other Biphenylcarboxamide Derivatives
Key Findings :
- Hexyloxy substituents () introduce hydrophobicity, making such analogs suitable for non-polar environments (e.g., lipid membranes).
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